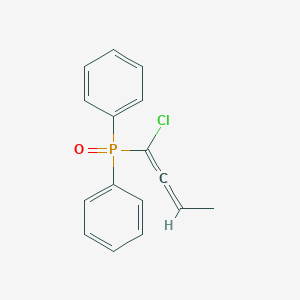
(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chlorobutadiene moiety and two phenyl groups. Organophosphorus compounds are widely studied due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorobutadiene derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of novel drugs and therapeutic agents. Organophosphorus compounds are known for their biological activity, including enzyme inhibition and antimicrobial properties.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity and applications.
Diphenylphosphine oxide: A precursor in the synthesis of (1-Chlorobuta-1,2-dien-1-yl)(oxo)diphenyl-lambda~5~-phosphane.
Phosphine derivatives: Various phosphine derivatives with different substituents and functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorobutadiene moiety with diphenylphosphine oxide. This unique combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
60127-53-9 |
|---|---|
Fórmula molecular |
C16H14ClOP |
Peso molecular |
288.71 g/mol |
InChI |
InChI=1S/C16H14ClOP/c1-2-9-16(17)19(18,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h2-8,10-13H,1H3 |
Clave InChI |
FVXJLGJZZQWILD-UHFFFAOYSA-N |
SMILES canónico |
CC=C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
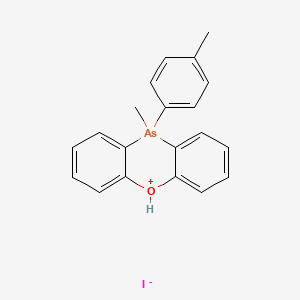
![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
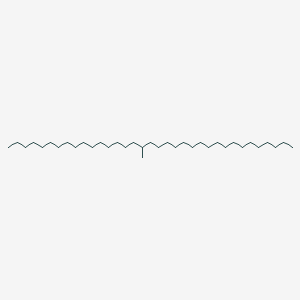
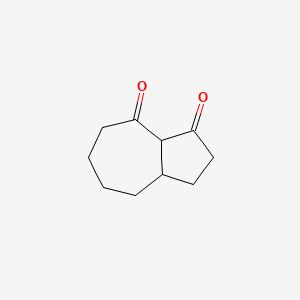
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)

![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
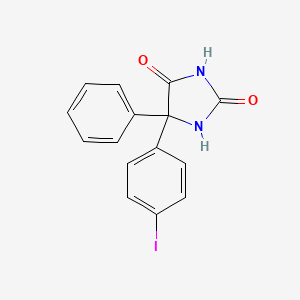
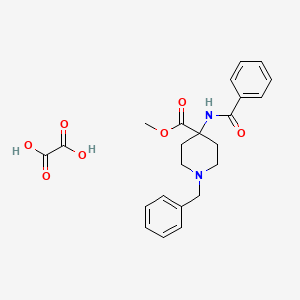
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

